molecular formula C12H11N3OS B1296723 5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one CAS No. 384858-25-7

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

Cat. No. B1296723
M. Wt: 245.3 g/mol
InChI Key: IMRKTPVKHSGJLY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . This process involves an Ugi-Zhu three-component reaction coupled to a cascade aza-Diels-Alder cycloaddition/N-acylation/decarboxylation/dehydration process .


Molecular Structure Analysis

The molecular formula of “5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one” is C12H11N3OS, and its molecular weight is 245.3 . The structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The compound “(2-(Thiophen-2-ylmethyl)phenyl)boronic acid” is a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates . Slightly higher temperatures are required for challenging starting materials .

Scientific Research Applications

Subheading DNA Minor Groove Binding and Fluorescent Staining

Hoechst 33258, a bis-benzimidazole derivative, binds strongly to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This compound and its analogues are extensively used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values via flow cytometry. They also serve as radioprotectors and topoisomerase inhibitors, marking their importance in drug design and as a model system for DNA sequence recognition and binding studies (Issar & Kakkar, 2013).

Biological Activity and Carcinogenicity

Subheading Biological Activity and Potential Carcinogenicity of Thiophene Analogues

Thiophene analogues of certain carcinogens like benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These compounds maintain their biological activity when an aromatic ring is replaced by an isosteric thiophene ring. While their in vitro activity profiles suggest potential carcinogenicity, doubts remain about their ability to cause tumors in vivo. This uncertainty underlines the importance of in vitro predictions for structurally new compounds' carcinogenic potential (Ashby et al., 1978).

properties

IUPAC Name

5-(thiophen-2-ylmethylamino)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-12-14-10-4-3-8(6-11(10)15-12)13-7-9-2-1-5-17-9/h1-6,13H,7H2,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRKTPVKHSGJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340674
Record name 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Thiophen-2-ylmethyl)-amino]-1,3-dihydro-benzoimidazol-2-one

CAS RN

384858-25-7
Record name 5-{[(Thiophen-2-yl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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